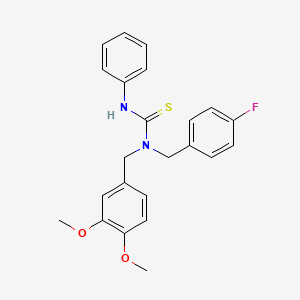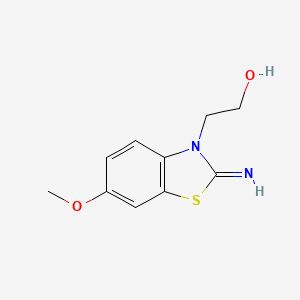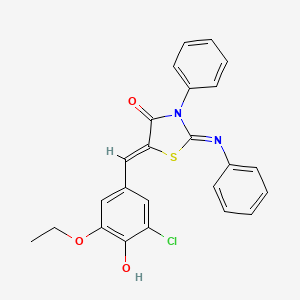
1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea is a thiourea derivative . Its chemical formula is C24H22FNO2S, and its systematic name reflects its substituents. Let’s break down the name:
1-(3,4-Dimethoxybenzyl): This part of the compound contains a benzyl group substituted with two methoxy (OCH) groups at positions 3 and 4.
1-(4-fluorobenzyl): Here, the benzyl group is substituted with a fluorine atom (F) at position 4.
3-phenylthiourea: The core structure is a phenyl group (CH) attached to a thiourea moiety (NH-C(=S)-NH).
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine, followed by cyclization with thiourea. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production: While not widely produced on an industrial scale, 1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea can be synthesized in research laboratories or customized for specific applications.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the sulfur atom in the thiourea group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group in the benzaldehyde moiety may occur.
Substitution: Substituents on the benzyl groups can be modified using appropriate reagents.
Major Products: The major products depend on reaction conditions and substituent modifications. These could include regioisomers, diastereomers, or enantiomers.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-1-(4-fluorobenzyl)-3-phenylthiourea finds applications in various fields:
Medicine: It exhibits potential as an antitumor agent due to its interaction with cellular targets.
Chemistry: Researchers use it as a building block for more complex molecules.
Industry: Its unique structure may have applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets. It may interfere with enzymes, receptors, or signaling pathways, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds:
Other Thioureas: Compare its biological activity and reactivity with other thioureas.
Benzyl Derivatives: Explore similarities and differences with benzyl-substituted compounds.
: Example reference. : Another reference.
Properties
Molecular Formula |
C23H23FN2O2S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-3-phenylthiourea |
InChI |
InChI=1S/C23H23FN2O2S/c1-27-21-13-10-18(14-22(21)28-2)16-26(15-17-8-11-19(24)12-9-17)23(29)25-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,29) |
InChI Key |
PLXRDEYHRWPYMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CC2=CC=C(C=C2)F)C(=S)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[1-phenyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11524870.png)
![N-[4-methyl-5-(6-nitro-1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11524878.png)
![Ethyl 1-{[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11524880.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-nitrophenyl)methanone](/img/structure/B11524883.png)
![6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11524887.png)

![2-[(2Z)-4-(4-cyclohexylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11524897.png)
![(2E)-3-Benzyl-2-{[4-(chlorodifluoromethoxy)phenyl]imino}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11524907.png)

![1-benzyl-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2-(3-nitrophenyl)imidazolidin-4-one](/img/structure/B11524920.png)
![3-benzyl-3-hydroxy-2-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11524921.png)
![methyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11524935.png)
![N-(3-methylphenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B11524942.png)
![10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11524946.png)
